molecular formula C11H9NO2S2 B1596677 (5E)-2-mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one CAS No. 81154-02-1

(5E)-2-mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B1596677
CAS RN: 81154-02-1
M. Wt: 251.3 g/mol
InChI Key: ZXBRDIMYFRPBGK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-2-mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one, commonly known as (5E)-2M3MT, is a novel structural motif found in a variety of natural products and synthetic compounds. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, antifungal, and antiviral properties. In addition, (5E)-2M3MT has been studied for its potential therapeutic applications in the fields of cancer, cardiovascular disease, and neurodegenerative disorders.

Scientific Research Applications

Nematicidal and Antibacterial Activities

Research on novel methylene-bisthiazolidinone derivatives, which include compounds related to (5E)-2-mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one, demonstrates their potential as nematicidal agents. These compounds were synthesized using a one-pot procedure and exhibited significant nematicidal and antibacterial activity, highlighting their utility in agricultural and pharmaceutical applications (Srinivas, Nagaraj, & Reddy, 2008).

Structural Analysis and Biological Properties

Another study involved the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, aiming to investigate their biological activities. These compounds, including derivatives of the compound , were evaluated for their antimicrobial and antiproliferative properties. Notably, some derivatives showed high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens, demonstrating their significance in medicinal chemistry and drug development (Gür et al., 2020).

Inhibition Mechanisms in Enzymatic Reactions

The compound 5-methoxy-2-mercaptobenzimidazole, closely related to the chemical structure of interest, was identified as an efficient inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This inhibition activity, characterized through various biochemical and molecular docking studies, underscores the potential use of such compounds in developing treatments for conditions like hyperpigmentation or for cosmetic applications aiming to regulate melanin production (Chai et al., 2020).

properties

IUPAC Name

(5E)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-14-8-4-2-3-7(5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBRDIMYFRPBGK-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364357
Record name (5E)-5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

CAS RN

81154-02-1
Record name (5E)-5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.